molecular formula C14H26 B14495554 (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene CAS No. 64672-58-8

(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene

Cat. No.: B14495554
CAS No.: 64672-58-8
M. Wt: 194.36 g/mol
InChI Key: FLONXKMYZXLVKZ-VXGBXAGGSA-N
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Description

(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene typically involves the use of cyclohexene as a starting material. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the synthesis of tertiary butyl esters, providing a more sustainable and efficient method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the saturated cyclohexane derivative.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of sterically hindered ligands and catalysts.

    Biology: Investigated for its potential interactions with biological macromolecules due to its unique steric properties.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene involves its interaction with various molecular targets. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-3,5-Di-tert-butylcyclohexanol: A similar compound with a hydroxyl group instead of a double bond.

    (3S,5R)-3,5-Di-tert-butylcyclohexanone: A ketone derivative of the compound.

    (3S,5R)-3,5-Di-tert-butylcyclohexane: The fully saturated analog.

Uniqueness

(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is unique due to its combination of steric hindrance and the presence of a double bond, which provides distinct reactivity compared to its saturated or hydroxylated analogs. This uniqueness makes it valuable in specific synthetic applications where control over steric and electronic effects is crucial.

Properties

CAS No.

64672-58-8

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

(3S,5R)-3,5-ditert-butylcyclohexene

InChI

InChI=1S/C14H26/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1

InChI Key

FLONXKMYZXLVKZ-VXGBXAGGSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC=C[C@H](C1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CC=CC(C1)C(C)(C)C

Origin of Product

United States

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